molecular formula C14H15BrFNO2 B13261108 1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one

1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13261108
M. Wt: 328.18 g/mol
InChI Key: VEVGUWOJYUPBBY-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one is an organic compound that features a piperidinone core substituted with a bromo-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-bromo-2-fluoroaniline with propionyl chloride to form an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidinone core can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the piperidinone core.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The bromo and fluoro groups can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorophenyl)ethanone: Similar in structure but lacks the piperidinone core.

    1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Contains a cyclopropane ring instead of the piperidinone core.

Uniqueness

1-(4-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one is unique due to its combination of a piperidinone core with bromo and fluoro substituents, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H15BrFNO2

Molecular Weight

328.18 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15BrFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-6-5-9(15)8-11(12)16/h5-6,8,10H,2-4,7H2,1H3

InChI Key

VEVGUWOJYUPBBY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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